2,4-Difluoro-3-nitrobenzoic Acid: A Strategic Intermediate in Modern Chemistry
2,4-Difluoro-3-nitrobenzoic Acid: A Strategic Intermediate in Modern Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2,4-Difluoro-3-nitrobenzoic acid (CAS No. 151706-56-4) is a highly functionalized aromatic compound that has garnered significant interest within the pharmaceutical, agrochemical, and material science sectors. Its strategic importance lies in the unique combination of reactive functional groups on the benzene ring: a carboxylic acid, two fluorine atoms, and a nitro group. The fluorine atoms, known for their ability to enhance metabolic stability, binding affinity, and bioavailability in drug candidates, make this molecule a valuable building block in medicinal chemistry.[1][2] The nitro group and carboxylic acid serve as versatile chemical handles, allowing for a wide array of subsequent chemical transformations. This guide provides an in-depth analysis of the commercial landscape, price dynamics, synthesis protocols, and critical applications of this key chemical intermediate.
Part 1: Commercial Availability and Sourcing
Procuring high-quality starting materials is the foundational step for any successful research and development campaign. The commercial availability of 2,4-Difluoro-3-nitrobenzoic acid is primarily through specialized chemical suppliers that focus on providing building blocks for organic synthesis. These suppliers range from large, multinational corporations to smaller, niche custom synthesis laboratories.
Key Commercial Suppliers
The following table summarizes prominent suppliers known to list 2,4-Difluoro-3-nitrobenzoic acid or structurally similar fluorinated nitroaromatics. It is crucial for researchers to verify purity, availability, and lead times directly with the suppliers, as stock levels can fluctuate.
| Supplier Category | Representative Companies | Typical Purity | Scale | Noteworthy Features |
| Major Chemical Catalogs | Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), TCI Chemicals | >97% | Grams to Kilograms | Broad portfolio, extensive documentation (CoA, SDS), established distribution networks.[3][4] |
| Niche & Custom Synthesis | ChemScene, BLD Pharm, Chem-Impex, Synthonix Corporation | >95% to >98% | Milligrams to Multi-kilogram | Often provide custom synthesis services, may offer competitive pricing for bulk orders.[5][6][7] |
| Manufacturers & Exporters | NINGBO INNO PHARMCHEM CO.,LTD., Simson Pharma Limited, Fluorochem Private Limited | Bulk/Commercial Grade | Kilograms to Tons | Focus on industrial-scale production, suitable for later-stage development and commercial manufacturing.[8] |
Procurement Workflow: A Strategic Approach
Sourcing specialized chemicals requires a systematic process to ensure quality and timeline adherence. The following workflow outlines a best-practice approach for researchers.
Caption: A streamlined workflow for procuring specialty chemicals.
Part 2: Price Trends and Market Dynamics
The price of 2,4-Difluoro-3-nitrobenzoic acid is not static and is influenced by a confluence of factors ranging from raw material costs to market demand. While specific historical price charts for this compound are not publicly available, analysis of the broader fluorochemical and nitrobenzene markets provides valuable insights into price volatility.
Factors Influencing Price
The cost structure for this intermediate is multi-faceted. Understanding these components allows researchers to better forecast project costs and make informed purchasing decisions.
Caption: Key drivers affecting the market price of the title compound.
Market Analysis and Indicative Pricing
The market for related compounds like 2,4-Difluoro Nitrobenzene is projected to grow significantly, with one report forecasting a CAGR of 9.1% between 2025 and 2032, driven by its use in pharmaceuticals and agrochemicals.[9] This underlying demand for fluorinated intermediates suggests a stable to upward price trend for 2,4-Difluoro-3-nitrobenzoic acid. The Asia-Pacific region, particularly China and India, serves as a major manufacturing hub for these chemicals, influencing global supply and pricing.[1][10]
The following table provides indicative pricing for structurally related fluoronitrobenzoic acids available from major suppliers. These prices are for research quantities and should be used as an estimate for budgeting purposes.
| Compound | CAS Number | Supplier (Example) | Quantity | Indicative Price (USD) |
| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Sigma-Aldrich | 5 G | $29.70 |
| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Sigma-Aldrich | 25 G | $96.30 |
| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | Thermo Scientific | 1 g | $105.65 |
| 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | TCI Chemicals | 25 g | Contact for Price |
Note: Prices are subject to change and were accessed in early 2026. They do not include shipping and handling fees.
Part 3: Technical Guide for Application and Synthesis
Core Applications in Research and Development
The utility of 2,4-Difluoro-3-nitrobenzoic acid stems from its role as a versatile building block. Its derivatives are integral to the synthesis of high-value molecules.
-
Pharmaceutical Synthesis : This intermediate is crucial for creating complex heterocyclic structures. The fluorine atoms enhance drug properties, while the nitro and carboxylic acid groups provide synthetic handles.[2] It is a precursor for novel antibacterial agents, particularly quinolonecarboxylic acid derivatives, and potentially for anti-cancer and anti-inflammatory drugs.[11] The ortho-positioning of the functional groups makes it an ideal precursor for synthesizing benzimidazoles, which are core structures in many active pharmaceutical ingredients (APIs).[12]
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to develop advanced herbicides and fungicides. Fluorinated compounds often exhibit enhanced efficacy and stability in environmental applications.[1][7]
-
Material Science : The presence of fluoro and nitro groups can be leveraged to synthesize specialty polymers and dyes with unique electronic and physical properties.[7]
Representative Synthesis Protocol
The synthesis of 2,4-Difluoro-3-nitrobenzoic acid is typically achieved through the nitration of 2,4-difluorobenzoic acid. The directing effects of the fluorine atoms and the carboxylic acid group (an electron-withdrawing deactivator) make the reaction conditions critical to achieving the desired 3-nitro isomer. The following protocol is a representative method based on established chemical principles for the nitration of deactivated aromatic rings.
Reaction: Nitration of 2,4-Difluorobenzoic Acid
Caption: A simplified schematic of the synthesis pathway.
Step-by-Step Methodology:
-
1. Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2,4-difluorobenzoic acid (1 equivalent) in concentrated sulfuric acid (3-4 volumes). Cool the mixture to 0 °C in an ice bath.
-
Causality: Using concentrated sulfuric acid as a solvent and catalyst is essential. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-deficient aromatic ring. Cooling to 0 °C helps control the exothermic reaction and minimizes the formation of byproducts.
-
-
2. Nitration: Slowly add fuming nitric acid (1.1 to 1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Fuming nitric acid provides a high concentration of HNO₃. A slow, dropwise addition is critical for thermal control. A slight excess of nitric acid ensures the complete conversion of the starting material.
-
-
3. Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: The reaction is often sluggish due to the deactivating nature of the substituents on the ring, requiring an extended reaction time at room temperature to proceed to completion.
-
-
4. Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. The solid product will precipitate out of the aqueous solution.
-
Causality: The product is an organic solid that is insoluble in water. Quenching the reaction on ice serves to both stop the reaction and precipitate the product, making it easy to isolate.
-
-
5. Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity 2,4-Difluoro-3-nitrobenzoic acid.
-
Causality: Washing with water removes residual acids. Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the product and the impurities at different temperatures.
-
-
Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. The melting point should also be determined and compared to literature values.
Conclusion
2,4-Difluoro-3-nitrobenzoic acid stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its role as a versatile intermediate in the development of life-saving pharmaceuticals and other high-performance chemicals is well-established. For researchers and drug development professionals, a thorough understanding of its commercial landscape, price drivers, and synthetic methodologies is paramount for leveraging its full potential. By partnering with reliable suppliers and employing robust synthetic protocols, the scientific community can continue to build upon this valuable molecular scaffold to drive innovation across disciplines.
References
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
-
The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. Google Patents.
-
Evaluating Market Players in the 2,4-Difluoro Nitrobenzene Sector: Strengths, Weaknesses, and a CAGR Forecast of 9.1% until 2032. Apiary. Available at: [Link]
-
Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. Apra Innovative. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available at: [Link]
-
4-Fluoro-3-Nitrobenzoic Acid - IndiaMART. IndiaMART. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Chemicals Archives - Future Market Analytics. Future Market Analytics. Available at: [Link]
-
Global 2-Fluoro-3-Nitrobenzoic Acid Market 2025 by Manufacturers, Regions, Type and Application, Forecast to 2031. Available at: [Link]
-
Nitrobenzene Market Size, Share, Industry Analysis, 2034. Polaris Market Research. Available at: [Link]
-
Benzoic Acid Prices, Trends, Chart, Index and News Q4 2025 - ChemAnalyst. ChemAnalyst. Available at: [Link]
-
Benzoic Acid Market Size Volume Share Analysis Report 2032 - SNS Insider. SNS Insider. Available at: [Link]
Sources
- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [sigmaaldrich.com]
- 4. 3-Fluoro-4-nitrobenzoic Acid | 403-21-4 | TCI AMERICA [tcichemicals.com]
- 5. 317-46-4|2-Fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. indiamart.com [indiamart.com]
- 9. Evaluating Market Players in the 2,4-Difluoro Nitrobenzene Sector: Strengths, Weaknesses, and a CAGR Forecast of 9.1% until 2032 · Apiary [24difluoronitrobenzenemarketsharemarkettrendsandforecastsf1.docs.apiary.io]
- 10. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ossila.com [ossila.com]
